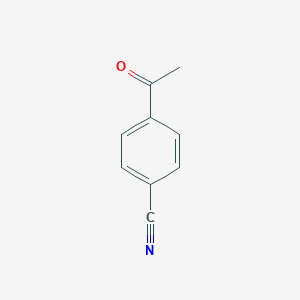

4-Acetylbenzonitrile

Description

Historical Context and Evolution of Research on 4-Acetylbenzonitrile

The journey of this compound from a laboratory curiosity to a pivotal industrial intermediate has been marked by continuous advancements in synthetic methodologies. Early synthetic routes often involved multi-step processes, such as the cyanation of parachloroacetophenone or the acetylation of cyano-phenyl trifluoromethane (B1200692) sulfonic acid ester. google.com These methods, while effective, often required harsh reaction conditions, expensive catalysts like palladium, and complex reagents. google.com

A significant evolution in the synthesis of this compound has been the development of more direct and efficient catalytic methods. google.com One notable advancement is the one-step direct catalytic selective oxidation of p-ethylbenzonitrile using molecular oxygen, a process that offers a simpler and more atom-economical route to the desired product. google.com Research has also focused on greener alternatives, with some modern processes showing key improvements in principles like atom economy, energy efficiency, and the use of renewable feedstocks. The ongoing refinement of synthetic pathways continues to make this compound more accessible and cost-effective for its diverse applications.

Significance of this compound as a Versatile Organic Building Block

The chemical structure of this compound, featuring both a ketone and a nitrile functional group, makes it an exceptionally versatile building block in organic synthesis. industrytoday.co.uk These reactive sites allow for a wide array of chemical transformations, enabling the construction of complex molecular architectures. cymitquimica.com This versatility is the primary driver behind its widespread use in the synthesis of specialty chemicals, pharmaceuticals, and a range of other valuable products. industrytoday.co.ukarchivemarketresearch.com

Role in Specialty Chemical Synthesis

In the realm of specialty chemicals, this compound serves as a crucial intermediate for products tailored to specific, high-value applications. industrytoday.co.ukthebusinessresearchcompany.com Its tailored applications stem from its ability to participate in various chemical reactions to introduce the cyano and acetyl functionalities into larger molecules. guidechem.com This has led to its use in the production of a diverse range of materials where specific chemical and physical properties are required. industrytoday.co.uk The demand for high-purity grades, often exceeding 98% or 99%, underscores its importance in the synthesis of advanced materials where impurities can significantly impact performance. sphericalinsights.comarchivemarketresearch.com

Importance in Pharmaceutical Intermediates

The pharmaceutical industry represents a major consumer of this compound, where it functions as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). sphericalinsights.comindustrytoday.co.uksarex.com Its structural motifs are incorporated into a variety of drug molecules. For instance, it is used in the preparation of antimalarial isonitriles and as a precursor for synthetic APIs such as anesthetic and anti-allergic agents. sarex.comchemicalbook.com The compound is also instrumental in creating imidazole (B134444) derivatives, a class of compounds with a broad spectrum of biological activities. sarex.com The growing demand for new and effective medicines, driven by an aging global population and the prevalence of chronic diseases, continues to fuel the demand for this essential chemical intermediate. sphericalinsights.comopenpr.comsphericalinsights.com

Applications in Agrochemicals, Dyes, Polymers, and Fragrances

Beyond pharmaceuticals, this compound finds applications in several other key industries:

Agrochemicals: It is a building block for various agrochemicals, including herbicides and pesticides, contributing to improved crop yields and protection. sphericalinsights.comindustrytoday.co.ukmaksons.co.in

Dyes: The compound serves as a precursor in the production of azo dyes and other colorants due to its structural compatibility. industrytoday.co.ukscbt.com Polymeric dyes synthesized from related monomers have shown excellent fastness properties in textile applications.

Polymers: this compound is used in the synthesis of specialty polymers. thebusinessresearchcompany.comscbt.com Recent research has demonstrated its use as a monomer in the creation of two-dimensional covalent organic frameworks (2D-COFs) with high thermal stability. researchgate.net

Fragrances: While not a fragrance ingredient itself, it is used in the synthesis of other chemicals that are. thebusinessresearchcompany.comwiseguyreports.commolbase.com The broader class of benzonitrile (B105546) derivatives includes compounds used in the fragrance industry. thegoodscentscompany.comscjohnson.com

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is vibrant and focused on several key areas. A significant trend is the move towards "green chemistry," with an emphasis on developing more sustainable and environmentally friendly production methods. industrytoday.co.ukopenpr.com This includes the use of automation and artificial intelligence in chemical synthesis to optimize reaction conditions and improve efficiency. openpr.com

Future research is expected to delve deeper into novel applications of this compound. This includes its use in the development of advanced materials, such as liquid crystals and high-performance polymers. google.comresearchgate.net In the pharmaceutical sector, ongoing research aims to utilize this compound in the synthesis of new and more effective drug candidates. openpr.com The study of its biological activities, including potential antimicrobial and anticancer properties, is another promising avenue of investigation. Furthermore, advanced spectroscopic techniques, such as relaxation-assisted two-dimensional infrared (RA 2DIR) spectroscopy, are being employed to gain a deeper understanding of its molecular structure and behavior. chemicalbook.com

Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C9H7NO | forecastchemicals.comcymitquimica.comsarex.com |

| Molecular Weight | 145.16 g/mol | forecastchemicals.comcymitquimica.com |

| Appearance | White to light yellow crystalline solid/powder | forecastchemicals.comguidechem.comcymitquimica.com |

| CAS Number | 1443-80-7 | cymitquimica.comsarex.com |

| Purity | Often >98% or >99% | forecastchemicals.comsphericalinsights.comarchivemarketresearch.com |

| Solubility | Soluble in organic solvents like acetone (B3395972) and chloroform (B151607); insoluble in water | forecastchemicals.comguidechem.comcymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-acetylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPHXWGWBKZSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162668 | |

| Record name | 4'-Cyanoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443-80-7 | |

| Record name | 4-Acetylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Cyanoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Cyanoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-cyanoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Acetylbenzonitrile

Direct Catalytic Selective Oxidation Synthesis Approaches

Direct oxidation methods offer a more atom-economical and environmentally friendly alternative to traditional multi-step syntheses. These approaches primarily focus on the selective oxidation of the ethyl group of 4-ethylbenzonitrile (B1329635).

The direct, one-step catalytic oxidation of 4-ethylbenzonitrile to 4-acetylbenzonitrile using molecular oxygen or air represents a significant advancement in the synthesis of this compound. google.com This method avoids the use of stoichiometric heavy metal oxidants and reduces waste generation. The key to this process is the development of highly selective and robust heterogeneous catalysts. google.com

Research has led to the development of complex solid catalyst systems capable of facilitating the direct oxidation of 4-ethylbenzonitrile. One patented method describes a solid catalyst composed of an aluminum (Al) component, typically in its oxide form, which constitutes 10-40% of the catalyst by mass. google.com This support is impregnated with one or more other metallic components, which act as the active catalytic species. These additional components, also in their oxide forms, can include a wide range of elements. google.com

Table 1: Components of a Solid Catalyst System for One-Step Oxidation

| Base Component | Additional Metal Components (as oxides) |

|---|

The table lists potential components for a solid catalyst as described in patent literature for the direct oxidation of 4-ethylbenzonitrile. google.com

The function of this multi-component system is to provide a synergistic effect, where the aluminum oxide support offers high surface area and stability, and the various metal oxides provide the necessary redox properties to activate the C-H bond of the ethyl group and facilitate the selective oxidation to a ketone. google.com

The efficiency of the one-step oxidation is highly dependent on the reaction conditions and the specific catalyst composition. Kinetic studies aim to understand the rate-limiting steps and optimize parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity.

Several catalytic systems have been investigated for the selective oxidation of the benzylic C-H bond in 4-ethylbenzonitrile. For instance, a highly selective vanadium catalyst has been shown to oxidize 4-ethylbenzonitrile to this compound with a 77% yield. rsc.org Another approach utilizes a Nickel-Metal Organic Framework (Ni-MOF-74) as part of a relay catalyst system, which, under optimized conditions at 60 °C for 12 hours, yields 70% of the desired product. rsc.org The electron-deficient nature of 4-ethylbenzonitrile can make it less reactive compared to electron-rich substrates, necessitating carefully chosen catalysts and conditions to achieve high conversion. rsc.orgresearchgate.net The study of electronic effects, for example through Hammett analysis in related reactions, helps in understanding the influence of the electron-withdrawing nitrile group on the reaction rate at the benzylic position. nsf.gov

Table 2: Comparison of Catalytic Systems for 4-Ethylbenzonitrile Oxidation

| Catalyst System | Oxidant | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Vanadium Catalyst | tert-Butyl hydroperoxide | Not specified | Not specified | 77% | rsc.org |

This table summarizes the performance of different catalyst systems in the oxidation of 4-ethylbenzonitrile.

Oxidative cleavage is a powerful synthetic tool where carbon-carbon bonds are broken to form new carbon-oxygen bonds. masterorganicchemistry.com While less common for the direct synthesis of this compound from simple precursors, the principle can be applied. For example, the synthesis of related 2-acetylbenzonitriles has been achieved through the oxidation of corresponding 2-ethylbenzonitriles, involving a process that can be mechanistically related to oxidative cleavage pathways. researchgate.netresearchgate.net Methods such as the oxidation of indane derivatives using molecular oxygen and H₂O₂ in subcritical water have also been reported for producing related aromatic ketones, demonstrating the potential of cleavage strategies. nih.gov

One-Step Catalytic Oxidation of 4-Ethylbenzonitrile

Solid Catalyst Systems (e.g., Al components with Ag, Ce, Co, Cr, Cu, Fe, Mn, Ni, P, Sn, Ti, V)

Cyanation and Acetylation Methods

Traditional and widely used methods for synthesizing this compound involve the introduction of the cyano group onto a pre-existing acetyl-substituted benzene (B151609) ring or vice versa.

A robust and frequently cited method for preparing this compound is the cyanation of 4-acetylphenyl derivatives, such as halides (e.g., 4-bromoacetophenone or 4-chloroacetophenone) or trifluoromethanesulfonates (triflates). google.com This nucleophilic substitution is typically catalyzed by transition metals, most commonly palladium or copper. google.com

For example, a reported procedure involves the reaction of 4-bromoacetophenone or 4-iodoacetophenone with potassium cyanide in tetrahydrofuran (B95107) (THF), using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd) in conjunction with a copper(I) iodide (CuI) co-catalyst. google.com High yields can be achieved with this method; one study reported a 95% yield for the cyanation of 4-bromoacetophenone. mit.edu Similarly, 4-acetylphenyl trifluoromethanesulfonates can serve as effective substrates for this transformation. google.com

Another variation employs different catalytic systems. The cyanation of 4-chloroacetophenone has been accomplished using a palladium catalyst with a bidentate phosphine (B1218219) ligand and a diamine sequestrant in toluene (B28343) at 160 °C, achieving an 86% yield. google.com

Table 3: Reported Methods for the Cyanation of 4-Acetylphenyl Derivatives

| Substrate | Cyanide Source | Catalyst System | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Not specified | Not specified | Not specified | Not specified | 95% | mit.edu |

| 4-Acetylphenyl bromine or iodine | Potassium Cyanide | (Ph₃P)₄Pd / CuI | Tetrahydrofuran | Not specified | High | google.com |

This table provides an overview of different reported conditions for the synthesis of this compound via cyanation.

Acetylation of 4-Cyanophenyl Halides or Trifluoromethanesulfonates

One of the established routes for synthesizing this compound involves the acetylation of a 4-cyanophenyl precursor bearing a leaving group, such as a halide or a trifluoromethanesulfonate (B1224126) (triflate). google.com A notable example is the synthesis from 4-cyanophenyl trifluoromethanesulfonate. google.com This method utilizes a palladium catalyst in conjunction with an acetylation agent to achieve the desired product.

Detailed research findings have reported a specific protocol where 4-cyanophenyl trifluoromethanesulfonate is reacted with N,N-dimethyl-O-vinyl monoethanolamine, which serves as the acetylation reagent. google.com The reaction, catalyzed by an acid chloride, proceeds over 168 hours at a temperature of 60°C to afford this compound in an 83% yield. google.com

| Parameter | Details |

| Starting Material | 4-Cyanophenyl trifluoromethanesulfonate |

| Acetylation Reagent | N,N-dimethyl-O-vinyl monoethanolamine |

| Catalyst | Acid chloride / Palladium catalyst |

| Temperature | 60°C |

| Reaction Time | 168 hours |

| Yield | 83% |

Table 1: Reaction Conditions for Acetylation of 4-Cyanophenyl Trifluoromethanesulfonate. google.com

Grignard Reaction Pathways

Grignard reactions represent a cornerstone of carbon-carbon bond formation in organic synthesis and provide a viable pathway to this compound. byjus.com These organometallic reactions involve the addition of a Grignard reagent (R-MgX) to an electrophilic carbonyl group. pressbooks.pub

A specific Grignard pathway to this compound involves the reaction of a Grignard reagent derived from bromoethane (B45996) (ethylmagnesium bromide) with 4-cyanobenzoyl chloride. google.com In this synthesis, the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. This addition, followed by the elimination of the magnesium halide salt, yields the target ketone, this compound. This specific method has been reported to achieve a yield of 75%. google.com

A critical aspect of all Grignard syntheses is the strict requirement for anhydrous (water-free) conditions. beyondbenign.orgrsc.org Grignard reagents are highly reactive and function as strong bases; they will readily react with protic solvents, including water, which would quench the reagent and prevent the desired reaction with the electrophile. libretexts.orglibretexts.org

The choice of solvent is also crucial. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are essential for the formation and stabilization of the Grignard reagent. libretexts.orgnumberanalytics.com The lone pair electrons from two ether molecules coordinate to the magnesium center, forming a complex that helps to stabilize the organometallic species and enhance its reactivity. libretexts.orglibretexts.org Low boiling point solvents like ether and THF are commonly employed. google.com

| Consideration | Requirement | Rationale |

| Atmosphere | Anhydrous (water-free) | Grignard reagents are strong bases and react with water, which would quench the reagent. libretexts.orglibretexts.org |

| Solvents | Ethereal (e.g., Diethyl Ether, THF) | Stabilize the Grignard reagent through coordination, increasing its reactivity and solubility. libretexts.orgnumberanalytics.com |

| Glassware/Reagents | Must be thoroughly dried | To prevent any moisture from interfering with the reaction. rsc.orgwisc.edu |

Table 2: Key Conditions for Grignard Syntheses. google.comrsc.orglibretexts.orglibretexts.orgnumberanalytics.comwisc.edu

Reactions with 4-Cyanobenzoyl Chloride and Bromoethane

Novel and Emerging Synthetic Routes

Beyond traditional methods, research into novel synthetic strategies continues to provide new avenues for the preparation and derivatization of this compound.

The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde, is a powerful tool for forming α,β-unsaturated ketones, commonly known as chalcones. wisdomlib.orggkyj-aes-20963246.com In this context, this compound can serve as the ketone component, reacting with various aromatic aldehydes to produce a diverse range of chalcone (B49325) derivatives. um.edu.myuniv-ovidius.ro

For instance, the reaction of this compound with 4-phenylthiophene-2-carbaldehyde (B1353027) in methanol, using aqueous sodium hydroxide (B78521) as a catalyst, yields the chalcone derivative (E)-4-(3-(4-phenylthiophen-2-yl) acryloyl)benzonitrile after being stirred at room temperature for six hours. um.edu.my Another study details the reaction of this compound with 4-(benzyloxy)benzaldehyde (B125253) using different basic catalysts, such as sodium hydroxide in ethanol (B145695) or piperidine (B6355638) in methanol, to produce the corresponding chalcone analogs. univ-ovidius.ro

| Aldehyde Component | Catalyst/Solvent System | Product |

| 4-Phenylthiophene-2-carbaldehyde | 20% aq. NaOH / Methanol | (E)-4-(3-(4-phenylthiophen-2-yl) acryloyl)benzonitrile um.edu.my |

| 4-(Benzyloxy)benzaldehyde | NaOH / 96% Ethanol | 3-(4-(Benzyloxy)phenyl)-1-(4-cyanophenyl)prop-2-en-1-one univ-ovidius.ro |

| 4-(Benzyloxy)benzaldehyde | Piperidine / Methanol (reflux) | 3-(4-(Benzyloxy)phenyl)-1-(4-cyanophenyl)prop-2-en-1-one univ-ovidius.ro |

Table 3: Examples of Claisen-Schmidt Condensations Using this compound. um.edu.myuniv-ovidius.ro

An emerging route involves the synthesis of this compound from 4-ethynylbenzonitrile. chemicalbook.com This transformation is typically achieved through the hydration of the alkyne functional group. Research into water-tolerant Lewis acid catalysis has explored this reaction. umich.edu

One study demonstrated that using Indium(III) triflate (In(OTf)₃) as a catalyst in high-temperature water can facilitate this conversion. umich.edu Specifically, at 175°C with a catalyst loading of 10.3 mM and a substrate concentration of 0.22 M, a 3.4% yield of this compound was achieved after a two-hour reaction time. umich.edu However, this method is hampered by significant material loss due to the formation of dimer and trimer side products from the starting alkyne. umich.edu At a lower temperature of 150°C, a 4% yield was observed after 7 hours, but with a 66% material loss. umich.edu

| Parameter | Details |

| Starting Material | 4-Ethynylbenzonitrile |

| Catalyst | Indium(III) triflate (In(OTf)₃) |

| Solvent | Water |

| Temperature | 150-175°C |

| Yield | ~2-4% |

| Major Side Reactions | Dimerization and trimerization of starting material |

Table 4: Research Findings for the Synthesis of this compound from 4-Ethynylbenzonitrile. umich.edu

Alternative Catalyst Systems (e.g., Palladium-catalyzed cyanation)

The palladium-catalyzed cyanation of aryl halides represents a significant advancement over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, offering milder conditions and greater functional group tolerance. nih.govrsc.org This methodology has become a popular and efficient route for synthesizing benzonitriles. rsc.org The development of various palladium catalyst systems has been crucial in addressing challenges such as catalyst poisoning by cyanide ions and improving reaction efficiency and safety. nih.govorganic-chemistry.org

A key area of development has been the use of alternative, less toxic cyanide sources. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and inexpensive food additive, has emerged as a robust and safer alternative to highly toxic alkali metal cyanides like KCN or NaCN and the less hazardous, but still risky, zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org

Research has demonstrated the effectiveness of various palladium precursors and ligands in combination with K₄[Fe(CN)₆] for the cyanation of 4-bromoacetophenone to produce this compound. For instance, heterogeneous catalysts, where the palladium complex is immobilized on a solid support, have shown comparable or even greater efficiency than their homogeneous counterparts, with the added benefits of easy separation and potential for recycling. ineosopen.org One study highlighted the use of a palladium complex supported on a polyphenylene matrix, which effectively catalyzed the cyanation of 4-bromoacetophenone. ineosopen.org

Ligand-free systems have also been developed, offering a more practical and cost-effective approach. A notable method employs palladium(II) acetate (B1210297) (Pd(OAc)₂) without any supporting ligand, using K₄[Fe(CN)₆] as the cyanide source in a dimethylacetamide (DMAC) solvent at 120 °C. organic-chemistry.org This approach works well for a range of aryl bromides. organic-chemistry.org

Furthermore, heterogeneous catalysts like Pd/C have been successfully used for the cyanation of various aryl bromides and active aryl chlorides. organic-chemistry.org To counteract catalyst deactivation, additives such as zinc formate (B1220265) dihydrate can be incorporated to reactivate the palladium catalyst. organic-chemistry.org A study utilizing a palladium-Schiff base complex on δ-FeOOH nanoparticles also reported a high yield (85%) for the conversion of 4-bromoacetophenone using K₄[Fe(CN)₆]. researchgate.net Other innovative approaches include using benzyl (B1604629) cyanide as a safe and effective, cyanide-anion-free reagent, which, in the presence of a palladium catalyst, afforded this compound (referred to as 4-cyanoacetophenone) in a 41% yield from 4-bromoacetophenone.

The choice of palladium source, ligand (if any), cyanide source, solvent, and reaction conditions all play a critical role in the success of the cyanation reaction. While early methods often suffered from irreproducibility due to catalyst deactivation by cyanide, modern protocols have largely overcome these issues through the careful design of the catalyst system and the use of more stable cyanide sources. nih.gov

Research Findings on Palladium-Catalyzed Cyanation for this compound Synthesis

The table below summarizes various palladium-catalyzed systems used for the synthesis of this compound from 4-bromoacetophenone, highlighting the diversity of successful approaches.

| Catalyst System | Cyanide Source | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Pd-PPH1 (heterogeneous) | K₄[Fe(CN)₆]·3H₂O | Na₃PO₄ | DMF | 120 | 6 | 98 | ineosopen.org |

| Pd-PPH5 (heterogeneous) | K₄[Fe(CN)₆]·3H₂O | Na₃PO₄ | DMF | 120 | 6 | 99 | ineosopen.org |

| Pd(OAc)₂ | Benzyl Cyanide | K₂CO₃ / n-Bu₄NBr | DMF | - | - | 41 | |

| Pd-Sch-δ-FeOOH (heterogeneous) | K₄[Fe(CN)₆] | - | - | - | - | 85 | researchgate.net |

| General Procedure | HCN (ex situ) | - | - | - | - | 90-93 | rsc.org |

Chemical Reactivity and Derivatization of 4 Acetylbenzonitrile

Mechanistic Studies of Key Reactions

The reactivity of 4-acetylbenzonitrile is governed by the interplay of its functional groups. The acetyl group, with its electrophilic carbonyl carbon, and the nitrile group, with its electrophilic carbon and nucleophilic nitrogen, provide multiple sites for chemical reactions.

Oxidation Reactions to Form Carboxylic Acids or Other Derivatives

The acetyl group of this compound can be oxidized to a carboxylic acid. This transformation typically proceeds through the formation of a gem-diol intermediate upon the addition of water to the carbonyl group. libretexts.org One of the hydroxyl groups of this gem-diol is then oxidized to yield the carboxylic acid. libretexts.org While strong oxidizing agents can cleave ketones, this often leads to the degradation of the molecule. libretexts.org A more controlled method is the Baeyer-Villiger oxidation, which uses a peroxycarboxylic acid to convert the ketone into an ester. libretexts.org

The oxidation of aldehydes to carboxylic acids often involves the initial formation of a hydrate, which is then susceptible to further oxidation. masterorganicchemistry.com The presence of water can be crucial for this process to proceed to the carboxylic acid stage. masterorganicchemistry.com In some cases, multi-step oxidations can be catalyzed by enzymes like cytochrome P450. nih.gov

Nucleophilic Additions to the Nitrile Group

The nitrile group in this compound is susceptible to nucleophilic attack at the electrophilic carbon atom. libretexts.org This reaction is a cornerstone of nitrile chemistry, allowing for the synthesis of a wide range of derivatives.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com The mechanism involves the initial nucleophilic attack of water (in acid) or hydroxide (B78521) ion (in base) on the nitrile carbon, leading to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.com The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org The resulting imine anion is further reduced to a dianion, which upon aqueous workup, is protonated to form the primary amine. libretexts.org Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. libretexts.org

Organometallic Addition: Grignard reagents and other organometallic compounds can add to the nitrile group to form ketones after hydrolysis. libretexts.org The mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, forming an imine salt. libretexts.org This salt is then hydrolyzed to an imine, which is further hydrolyzed to the final ketone product. libretexts.org

Reactions of the Acetyl Group (e.g., Condensations, Reductions)

The acetyl group of this compound undergoes typical reactions of ketones.

Condensation Reactions: The acetyl group can participate in condensation reactions with various nucleophiles. For instance, it can react with amines to form imines or with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in the synthesis of more complex molecules.

Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation is a common step in the synthesis of various pharmaceutical and fine chemical intermediates.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. cymitquimica.comcymitquimica.com The acetyl and nitrile groups are both deactivating and meta-directing. Therefore, incoming electrophiles will preferentially substitute at the positions meta to these groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. smolecule.com

Synthesis of Imidazole (B134444) Derivatives from this compound

This compound serves as a key starting material for the synthesis of various imidazole derivatives. nih.govresearchgate.netsarex.comsarex.comscientificlabs.ie One documented method involves the condensation of this compound with 4-(2-ethylamino)-1H-imidazole to yield the corresponding imidazole derivative. nih.govresearchgate.net These reactions highlight the utility of the acetyl group in forming heterocyclic structures.

Preparation of Antimalarial Isonitriles Utilizing this compound

This compound is a reported precursor in the synthesis of certain antimalarial isonitriles. sarex.comsarex.comchemicalbook.comebay.comguidechem.com While specific synthetic pathways are proprietary, the use of this compound as a building block underscores its importance in medicinal chemistry and drug discovery. guidechem.com

Derivatization for Active Pharmaceutical Ingredients (APIs)

This compound is a versatile chemical intermediate whose dual reactivity, stemming from its acetyl (ketone) and nitrile functional groups, makes it a valuable starting material in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). biomall.insarex.comsarex.comsihaulichemicals.co.inchemicalbook.comlookchem.comebay.comexsyncorp.com Its benzene core provides a scaffold that can be elaborated into complex molecular architectures targeting a range of therapeutic areas.

This compound is reported as a raw material and synthetic intermediate for certain anesthetic agents. sarex.comsarex.comchemicalbook.comlookchem.comebay.com The synthesis of local anesthetics often involves molecules containing an aromatic core linked to an amine group, a structural motif that can be developed from this compound. While specific, publicly documented syntheses of marketed anesthetic drugs directly from this compound are not detailed in the reviewed scientific literature, its role as a precursor is noted by chemical suppliers and in technical documents. biomall.insihaulichemicals.co.inexsyncorp.com

The compound serves as a precursor in the synthesis of some anti-allergic agents. sarex.comsarex.comchemicalbook.comlookchem.comebay.com The development of molecules with anti-allergic properties can be approached through the synthesis of specific heterocyclic systems derived from this compound. For instance, imidazole and tetrazole derivatives, both of which can be synthesized from this starting material, are classes of compounds that have been investigated for anti-allergic activities. researchgate.netthieme-connect.com Specifically, certain tetrazole-containing drugs have demonstrated anti-allergic effects, and imidazole derivatives have also been explored for this purpose. researchgate.netthieme-connect.com However, direct synthetic pathways from this compound to specific commercial anti-allergic drugs are not extensively detailed in available research.

A significant application of this compound is its use as a key starting material for the synthesis of the triazole antifungal agent, Ravuconazole. exsyncorp.comchemicalbook.comsarex.com Ravuconazole is a broad-spectrum antifungal used to treat serious fungal infections. chemicalbook.com

The synthesis begins with the modification of the acetyl group of this compound. A common initial step is the bromination at the alpha-carbon position using bromine (Br₂) and a catalyst like aluminum chloride (AlCl₃) to yield 2-bromo-1-(4-cyanophenyl)ethan-1-one. chemicalbook.com This brominated intermediate is a highly reactive electrophile that is crucial for constructing the thiazole (B1198619) ring system present in the final Ravuconazole molecule. chemicalbook.comgoogle.com The 4-cyanophenyl moiety from the original molecule is retained in the final structure of Ravuconazole, where it is a key pharmacophoric element. chemicalbook.comgoogle.com

This compound is a documented precursor for compounds exhibiting analgesic and anti-inflammatory properties, primarily through the synthesis of imidazole and piperazine (B1678402) derivatives.

In one reported pathway, this compound is condensed with 4-(2-ethylamino)-1H-imidazole to produce imidazole derivatives. researchgate.netnih.govingentaconnect.com A specific derivative from this synthesis, compound 3c , was evaluated for its biological activity and showed significant analgesic effects. researchgate.net

Another approach involves a Claisen condensation of this compound with diethyl oxalate, which serves as a key step in the synthesis of piperazine-based non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This reaction forms a p-cyanobenzoylpyruvic ester intermediate, which is then cyclized with ethylenediamine (B42938) to create the core structure of the potential drug. mdpi.com

While some imidazole derivatives are known to possess antihistaminic properties, a direct, documented synthesis of a specific H1-antihistamine drug starting from this compound is not prominently featured in the scientific literature.

Table 1: Analgesic and Anti-inflammatory Activity of an Imidazole Derivative from this compound

| Compound | Starting Material | Assay | Activity (% Inhibition) | Reference |

|---|---|---|---|---|

| Imidazole Derivative 3c | This compound | Analgesic (Writhing Test) | 75% | researchgate.net |

| Imidazole Derivative 3c | This compound | Anti-inflammatory | Data not specified | researchgate.net |

Sulfoxide-containing compounds are important in medicinal chemistry, and their synthesis often involves the controlled oxidation of a corresponding sulfide (B99878) (thioether). While direct oxidation of this compound to a sulfoxide (B87167) is not applicable, it can be used as a scaffold to first build a sulfide, which is then oxidized.

A logical synthetic route involves the initial conversion of this compound to an α-haloketone (e.g., 2-bromo-1-(4-cyanophenyl)ethan-1-one), as described in the synthesis of the Ravuconazole precursor. This intermediate can then react with a thiol (R-SH) to form a thioether. The resulting sulfide can subsequently undergo selective oxidation to produce the target sulfoxide. This strategy is supported by research showing the effective oxidation of complex, functionalized sulfides to sulfoxides using various reagents, demonstrating the viability of this transformation on molecules with sensitive groups. nih.gov For example, the oxidation of molecules with structural similarities, such as 4-(methylthio)benzoic acid to its corresponding sulfoxide, has been successfully achieved using biocatalysts. uq.edu.au

The nitrile functional group of this compound is readily converted into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. thieme-connect.com Tetrazole-containing compounds are known to exhibit a wide range of biological activities. thieme-connect.com

The most common method for this transformation is a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source. thieme-connect.comresearchgate.net In this reaction, this compound is treated with a reagent like sodium azide (NaN₃) or trimethylsilyl (B98337) azide ((CH₃)₃SiN₃) in the presence of a catalyst. The reaction yields 1-(4-(1H-tetrazol-5-yl)phenyl)ethan-1-one, converting the cyano group into a 5-substituted-1H-tetrazole ring while leaving the acetyl group intact. Various reaction conditions have been reported, achieving high yields. researchgate.net

Table 2: Selected Methods for the Synthesis of 1-(4-(1H-tetrazol-5-yl)phenyl)ethan-1-one from this compound

| Azide Source | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Trimethylsilyl azide | Dibutyltin oxide | Toluene (B28343) | 90-120 | 24 | 99% | |

| Sodium azide | Pyridine hydrochloride | DMF | 120 | 18 | 86% | researchgate.net |

| Sodium azide | Ni-ascorbic acid MOF | Water | 100 | 30 | Not specified | researchgate.net |

Claisen Condensation for Ligand Synthesis

This compound is a valuable precursor in the synthesis of specialized ligands, primarily through the Claisen condensation reaction. researchgate.netidsi.mdcolab.ws This carbon-carbon bond-forming reaction involves the reaction of an ester with a ketone in the presence of a strong base, leading to the formation of a β-diketone or a β-keto ester. geeksforgeeks.orgmasterorganicchemistry.com

In a notable application, this compound undergoes a Claisen condensation with diethyl oxalate. This reaction serves as a key step in a multi-step synthesis to produce novel ditopic ligands featuring a central pyrazole (B372694) ring. researchgate.netidsi.mdcolab.ws The resulting β-diketone intermediate is then further modified. For instance, the cyano group can be converted to a tetrazolate group through a [3+2] cycloaddition with an azide anion. researchgate.netidsi.md Subsequent hydrolysis of ester and cyano functionalities can generate carboxylate groups, which act as coordinating sites in the final ligand. researchgate.netidsi.md This methodology allows for the creation of hybrid ligands with varied coordinating groups, such as a combination of carboxylate and tetrazolate or imidazole moieties. researchgate.netidsi.md

Another example involves the base-catalyzed condensation of this compound with methyl-4-cyanobenzoate to synthesize 1,3-bis(4'-cyanophenyl)-1,3-propanedione. unimi.it This symmetrically disubstituted β-diketonate has been utilized in the preparation of metalloligands for assembling metal-organic frameworks (MOFs). unimi.it

The general mechanism for a Claisen condensation proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. geeksforgeeks.org The subsequent collapse of the tetrahedral intermediate and removal of the leaving group yields the β-dicarbonyl product. geeksforgeeks.org

Table 1: Examples of Claisen Condensation Reactions Involving this compound

| Ketone | Ester | Product | Application |

| This compound | Diethyl oxalate | Intermediate for pyrazole-based ditopic ligands | Ligand Synthesis |

| This compound | Methyl-4-cyanobenzoate | 1,3-bis(4'-cyanophenyl)-1,3-propanedione | Precursor for Metalloligands/MOFs |

Exploration of this compound in Catalytic Processes

Hydrogen Isotope Exchange (HIE) with Iridium Catalysts

This compound has been utilized as a substrate in studies of iridium-catalyzed hydrogen isotope exchange (HIE), a crucial method for introducing deuterium (B1214612) or tritium (B154650) labels into organic molecules. researchgate.netresearchgate.netresearchgate.net These labeled compounds are invaluable tools in drug discovery and development. researchgate.net The directing group ability of the acetyl moiety in this compound guides the iridium catalyst to activate the C-H bonds at the ortho-positions of the aromatic ring, facilitating the exchange of hydrogen for a heavier isotope like deuterium. researchgate.netresearchgate.net

Research has shown that under specific HIE conditions, this compound can achieve significant levels of deuterium incorporation. For instance, using an [Ir(COD)(IMes)(PPh₃)]BArF catalyst, a 33% deuterium incorporation at the ortho-site was observed. researchgate.net In another study, the use of a Pfaltz-derived iridium bidentate-N,P complex in the presence of tris(pentafluorophenyl)borane (B72294) as an additive led to an 88% deuteration of this compound, although this was an average over both the desired ortho-aryl position and the sp³ methyl site. researchgate.netresearchgate.net

The efficiency of these HIE reactions can be influenced by the specific iridium catalyst used, including the nature of the ligands and counterions, as well as reaction conditions such as temperature and solvent. researchgate.netresearchgate.netresearchgate.netrsc.org The nitrile group, known for its strong coordinating ability, can sometimes inhibit HIE catalysts. researchgate.net However, successful labeling of nitrile-containing compounds like this compound demonstrates the potential to overcome this challenge through catalyst design and optimization. researchgate.net

Table 2: Iridium-Catalyzed Hydrogen Isotope Exchange of this compound

| Iridium Catalyst System | Additive | Deuterium Incorporation | Site of Labeling |

| [Ir(COD)(IMes)(PPh₃)]BArF | None | 33% | ortho-aryl |

| Pfaltz-derived iridium bidentate-N,P complex | Tris(pentafluorophenyl)borane | 88% (average) | ortho-aryl and methyl |

Catalytic Activity in Hydrosilylation of Ketones

The catalytic hydrosilylation of ketones is a fundamental transformation in organic chemistry, converting carbonyls into the corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols. This compound has served as a substrate in evaluating the catalytic activity of various metal complexes in this reaction.

Studies have shown that the electronic nature of substituents on the acetophenone (B1666503) derivative can significantly impact the reaction. In one study using anionic rhodium(III) complexes as catalysts, no conversion of this compound was observed. rsc.org This was attributed to the presence of the electron-withdrawing cyano group. rsc.org

Similarly, when a nickel pincer hydride complex supported by a diphosphino-boryl (PBP) ligand was employed, the hydrosilylation of this compound was slow, achieving only 50% conversion after 24 hours at 70°C. csic.esresearchgate.net In contrast, other ketones like acetophenone and cyclohexanone (B45756) were fully reduced under similar or milder conditions, highlighting the challenging nature of substrates with strong electron-withdrawing groups. csic.esresearchgate.net

The generally accepted mechanism for hydrosilylation, such as the Chalk-Harrod mechanism for platinum catalysts, involves the oxidative addition of the silane (B1218182) to the metal center, followed by insertion of the ketone's carbonyl group into the metal-hydride bond, and subsequent reductive elimination to yield the silyl ether.

Table 3: Catalytic Hydrosilylation of this compound

| Catalyst System | Reducing Agent | Conversion | Reaction Conditions |

| Anionic Rhodium(III) complexes | Heptamethyltrisiloxane | No conversion | Not specified |

| Nickel pincer hydride complex (PBP ligand) | Diphenylsilane | 50% | 70°C, 24 hours |

Ni-ascorbic acid MOF Catalysis for Tetrazole Synthesis

A novel and environmentally friendly approach for the synthesis of 5-substituted 1H-tetrazoles involves the use of a heterogeneous nickel-ascorbic acid metal-organic framework (Ni-ascorbic acid MOF) as a catalyst. nih.govnih.govresearchgate.netrsc.org This method utilizes a [3+2] cycloaddition reaction between a nitrile, such as this compound, and an azide source, typically sodium azide. nih.gov

The Ni-ascorbic acid MOF is prepared hydrothermally from nickel nitrate (B79036) and ascorbic acid in DMF. nih.govnih.govresearchgate.netrsc.org This catalyst demonstrates high efficiency and can be recycled multiple times without a significant loss of activity. nih.govnih.govresearchgate.net For the synthesis of the tetrazole derivative of this compound, the reaction is typically carried out by heating a mixture of this compound, sodium azide, and the Ni-ascorbic acid MOF in DMF at 120°C. nih.gov The catalyst's performance is attributed to its high crystallinity, specific surface area, and thermal stability. nih.govnih.govresearchgate.netrsc.org

This catalytic system provides a sustainable and robust method for producing tetrazoles, which are important heterocyclic compounds in medicinal chemistry and materials science. nih.govnih.gov

Table 4: Ni-ascorbic acid MOF Catalyzed Synthesis of 5-(4-acetylphenyl)tetrazole

| Reactants | Catalyst | Solvent | Temperature |

| This compound, Sodium Azide | Ni-ascorbic acid MOF | DMF | 120°C |

Polymer Chemistry Applications

Copolymerization with Aromatic Moieties (e.g., Anthracene (B1667546), Biphenyl)

This compound, or derivatives thereof, can be incorporated into copolymers with other aromatic units to create materials with specific electronic and optical properties. For example, copolymers of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, which contains a benzonitrile (B105546) moiety, have been synthesized with anthracene and biphenyl (B1667301) via Suzuki coupling. researchgate.net

These copolymers exhibit low electronic band gaps and large Stokes shifts, which are desirable properties for applications in organic electronics. researchgate.net The introduction of different comonomers, such as anthracene or biphenyl, allows for the tuning of the polymer's properties. For instance, the copolymer with anthracene showed an electronic band gap of 2.01 eV, while the copolymer with biphenyl had a band gap of 1.90 eV. researchgate.net Both polymers demonstrated excellent thermal stability. researchgate.net

Copolymerization is a versatile strategy to modify the properties of polymers, such as improving solubility and processability or altering fluorescence behavior from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). ekb.egmdpi.com By carefully selecting the comonomers and their ratios, the resulting copolymers can be tailored for specific applications in fields like organic light-emitting diodes (OLEDs) and sensors. researchgate.netmdpi.com

Table 5: Properties of Copolymers Containing a Benzonitrile Moiety

| Comonomer | Polymer Name | Electronic Band Gap (eV) | Stokes Shift (nm) |

| Anthracene | P1 (with 4-thieno[3,2-b]thiophen-3-ylbenzonitrile) | 2.01 | 101 |

| Biphenyl | P2 (with 4-thieno[3,2-b]thiophen-3-ylbenzonitrile) | 1.90 | 105 |

Development of Organic Electronic and Optoelectronic Materials

This compound is a versatile building block in the synthesis of novel organic materials for electronic and optoelectronic applications. Its derivatives have been explored for their potential in various devices due to their tunable electronic properties.

Donor-π-Acceptor (D-π-A) Configurations

A key strategy in designing organic electronic materials is the creation of Donor-π-Acceptor (D-π-A) systems. um.edu.my In these molecules, an electron-donating (donor) unit and an electron-accepting (acceptor) unit are connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT), a crucial process for many optoelectronic applications. um.edu.myresearchgate.net

The this compound moiety can function as a potent electron-withdrawing group (acceptor) in D-π-A structures. For instance, chalcone (B49325) compounds incorporating a this compound derivative have been designed and synthesized. um.edu.my In these structures, a donor group, such as phenylthiophene, is linked to the acceptor, which can be a derivative of this compound. um.edu.my The cyano (-CN) and acetyl (-COCH3) groups in this compound enhance its electron-accepting capability.

Thieno[3,2-b]thiophene (TT) and its derivatives are often employed as electron-rich donor units in D-π-A materials. tubitak.gov.trnih.gov A notable example is 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT), which incorporates a strong electron-withdrawing 4-cyanophenyl moiety. tubitak.gov.trnih.govresearchgate.net The synthesis of such compounds often involves the reaction of a functionalized thiophene (B33073) with a derivative of this compound, such as 4-(2-bromoacetyl)benzonitrile. tubitak.gov.trnih.gov The resulting D-π-A molecules exhibit interesting electronic and optical properties that can be fine-tuned by modifying the donor or acceptor units. tubitak.gov.tr

The table below summarizes some D-π-A molecules derived from this compound and their constituent donor and acceptor units.

| Compound Name | Donor Unit | Acceptor Unit |

| (E)-4-(3-(4-phenylthiophen-2-yl)acryloyl)benzonitrile | Phenylthiophene | This compound derivative |

| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) | Thieno[3,2-b]thiophene | 4-Cyanophenyl |

Frontier Molecular Orbital (HOMO-LUMO) Analysis in Optoelectronic Materials

The performance of organic optoelectronic materials is intrinsically linked to their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that determines the material's electronic and optical properties, including its absorption and emission wavelengths. researchgate.netrsc.org

In D-π-A systems derived from this compound, the HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting this compound derivative. um.edu.my This spatial separation of the frontier orbitals facilitates efficient intramolecular charge transfer upon photoexcitation. um.edu.my

Theoretical methods, such as Density Functional Theory (DFT), are widely used to calculate the HOMO and LUMO energy levels and predict the electronic behavior of these materials. um.edu.myutm.my For example, in a study of chalcone derivatives, the HOMO-LUMO energy gap was found to be influenced by the nature of the substituent on the benzonitrile ring. um.edu.my A smaller HOMO-LUMO gap generally indicates better charge transfer capabilities and potential for applications in optoelectronic devices. um.edu.myutm.my

The energy levels of the HOMO and LUMO also play a crucial role in determining the efficiency of charge injection and transport in organic electronic devices. utm.my By tuning the chemical structure of the donor and acceptor units, the HOMO and LUMO levels can be engineered to match the work functions of the electrodes, thereby minimizing energy barriers for charge injection. utm.my

The following table presents a conceptual overview of the frontier molecular orbitals in a typical D-π-A molecule based on a this compound derivative.

| Molecular Orbital | Description | Typical Localization in D-π-A Systems |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. researchgate.net | Electron-donating unit (e.g., thiophene) |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. researchgate.net | Electron-accepting unit (e.g., this compound derivative) |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO; influences optical and electronic properties. researchgate.net | N/A |

Coordination Chemistry and Ligand Design

The nitrile and acetyl groups of this compound provide versatile coordination sites, making it a valuable precursor for the synthesis of various ligands for coordination chemistry and the construction of complex supramolecular structures.

Synthesis of Scorpionate Ligands from this compound

Scorpionate ligands are a class of tripodal ligands that bind to a metal center in a facial, tridentate fashion, resembling a scorpion's grasp. chemistryviews.org this compound serves as a key starting material for the synthesis of functionalized scorpionate ligands. researchgate.net

The synthesis of a specific scorpionate ligand, hydro-tris[3-(4-benzonitrile)-pyrazol-1-yl]borate (Tp4bz), begins with this compound. researchgate.net The process involves a two-step procedure to first synthesize the intermediate 3-(4-benzonitrile)pyrazole. researchgate.net This intermediate is then reacted with potassium borohydride (KBH4) in a melt to yield the desired scorpionate ligand. researchgate.net The resulting ligand possesses three pyrazolyl rings, each substituted with a 4-benzonitrile group at the 3-position. These peripheral nitrile groups offer additional coordination sites or can be further functionalized. researchgate.net

These scorpionate ligands, derived from this compound, have been used to synthesize a variety of metal complexes with transition metals such as manganese(II), cobalt(II), nickel(II), and cadmium(II). researchgate.net The coordination behavior of these ligands can lead to the formation of mononuclear complexes or extended polymeric networks. researchgate.net

Below is a table outlining the key synthetic step for a scorpionate ligand starting from this compound.

| Starting Material | Intermediate | Final Ligand |

| This compound | 3-(4-benzonitrile)pyrazole | Hydro-tris[3-(4-benzonitrile)-pyrazol-1-yl]borate (Tp4bz) |

Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands, also known as linkers. wikipedia.orgnih.gov The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by carefully selecting the metal nodes and organic linkers.

While direct use of this compound as a primary linker in well-known MOFs is not extensively documented in the provided search results, its derivatives with additional coordinating groups are potential candidates for MOF synthesis. The nitrile group of this compound can coordinate to metal centers, and the acetyl group can be chemically modified to introduce other coordinating functionalities like carboxylates or nitrogen-containing heterocycles, which are commonly used in MOF construction. wikipedia.org For instance, the nitrile group can be hydrolyzed to a carboxylic acid, a very common functional group for MOF linkers.

The general principle of MOF synthesis involves the self-assembly of metal ions and organic linkers under suitable conditions, often solvothermal or hydrothermal. chemmethod.com The resulting frameworks can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov The inclusion of functional groups, such as the cyano group from a this compound-derived linker, can impart specific properties to the MOF, such as selective guest binding or catalytic activity. wikipedia.org

The table below lists the key components involved in the synthesis of Metal-Organic Frameworks.

| Component | Role in MOF Structure |

| Metal Ions/Clusters | Act as nodes, providing structural connection points. nih.gov |

| Organic Linkers | Bridge the metal nodes to form a one-, two-, or three-dimensional network. wikipedia.org |

| Solvent | Facilitates the dissolution of reactants and can act as a template for pore formation. |

Spectroscopic and Computational Investigations of 4 Acetylbenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For 4-acetylbenzonitrile, both one-dimensional and advanced multi-dimensional infrared spectroscopy methods have been employed to probe its vibrational structure.

The Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of this compound have been recorded and analyzed to assign its fundamental vibrational modes. researchgate.netnih.gov The experimental spectra are supported by quantum chemical calculations to provide a complete and accurate assignment of the observed vibrational bands. researchgate.netnih.govorientjchem.org

The vibrational spectrum is characterized by modes corresponding to the nitrile (C≡N), carbonyl (C=O), methyl (CH₃), and phenyl ring moieties. The C≡N stretching vibration is distinctly observed around 2253 cm⁻¹ in the IR spectrum and 2231 cm⁻¹ in the Raman spectrum. orientjchem.org The C=O stretching mode appears as a very strong band in the IR spectrum near 1646-1648 cm⁻¹. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the methyl group are found in the 2900-3050 cm⁻¹ range. orientjchem.orgresearchgate.net The phenyl ring exhibits several characteristic stretching modes between 1300 cm⁻¹ and 1600 cm⁻¹. researchgate.net A detailed assignment of key vibrational modes based on experimental data and theoretical calculations is presented in the table below.

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) researchgate.netorientjchem.org | FT-Raman Wavenumber (cm⁻¹) researchgate.netorientjchem.org | Calculated Wavenumber (DFT) (cm⁻¹) orientjchem.org | Assignment (Based on Total Energy Distribution) researchgate.netorientjchem.org |

|---|---|---|---|---|

| ν(C≡N) | 2253 | 2231 | 2213 | C≡N stretching |

| ν(C=O) | 1648 | - | 1629 | C=O stretching |

| ν(CH₃) asym | 3043 | - | 3054 | Asymmetric CH₃ stretching |

| ν(CH₃) sym | - | 2939 | 2933 | Symmetric CH₃ stretching |

| δ(CH₃) asym | - | 1445 | 1469, 1450 | Asymmetric CH₃ deformation |

| δ(CH₃) sym | 1368 | - | 1384 | Symmetric CH₃ deformation |

| ν(Phenyl Ring) | 1600, 1543, 1499 | 1607, 1572 | 1604, 1568, 1500 | Phenyl ring C-C stretching |

| Ring Breathing | - | 792 | 786 | Phenyl ring breathing mode |

| δ(C=O) in-plane | 643 | 652 | - | In-plane C=O deformation |

| δ(C=O) out-of-plane | 533 | - | - | Out-of-plane C=O deformation |

Abbreviations: ν, stretching; δ, deformation; asym, asymmetric; sym, symmetric.

Relaxation-Assisted Two-Dimensional Infrared (RA 2DIR) spectroscopy is an advanced technique used to study molecular structures and their dynamics in solution. pnas.orgnih.gov This method utilizes vibrational energy relaxation pathways to enhance cross-peak amplitudes, which reveal interactions between different vibrational modes. pnas.org RA 2DIR has been particularly insightful for this compound, where it was used to probe the long-range interactions between the nitrile (CN) and carbonyl (CO) vibrational modes, which are separated by a distance of approximately 6.5 Å. pnas.orgnih.gov

The RA 2DIR method significantly increases the range of distances accessible by 2D IR, making it possible to identify connectivity patterns between modes separated by multiple bonds. pnas.org In the case of this compound, the application of a dual-frequency RA 2DIR method resulted in a six-fold increase in the cross-peak amplitude between the CN and CO modes. pnas.orgnih.govaip.org This enhancement demonstrates the flow of vibrational energy from the initially excited CN mode to the CO mode, providing information about the molecular structure and the pathways of intramolecular energy transport. pnas.orgresearchmap.jp

FTIR and FT-Raman Spectroscopy for Vibrational Assignment

Quantum Chemical Studies and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are integral to interpreting the experimental spectroscopic data of this compound. researchgate.netnih.gov These computational methods provide a theoretical framework for understanding the molecule's geometry, vibrational frequencies, and energy distributions. nih.govresearchgate.net

The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (i.e., the structure with the minimum energy). cp2k.orgstorion.ru For this compound, geometry optimization has been performed using DFT methods, such as B3LYP, with various basis sets. researchgate.netnih.gov These calculations determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The structural parameters obtained from these DFT calculations have been shown to be in good agreement with available experimental data, confirming the accuracy of the theoretical models. researchgate.netnih.gov The optimized geometry provides the foundation for subsequent calculations of vibrational frequencies.

| Parameter | Optimized Value (DFT B3LYP/6-311++G**) researchgate.net |

|---|---|

| C-C (ring) | 1.388 - 1.397 Å |

| C-C (acetyl) | 1.501 Å |

| C=O | 1.229 Å |

| C-C≡N | 1.442 Å |

| C≡N | 1.161 Å |

| C-C-C (ring) | 118.6° - 121.0° |

| O=C-C (acetyl) | 121.2° |

DFT calculations are widely used to predict the vibrational wavenumbers of molecules. turbomole.org For this compound, theoretical wavenumbers have been computed using the DFT-B3LYP method with basis sets such as 6-31G, 6-311++G , and cc-pVDZ. researchgate.netnih.govresearchgate.net The computed frequencies are typically scaled by a specific factor (e.g., 0.9613 for B3LYP) to correct for systematic errors arising from anharmonicity and the limitations of the theoretical model. researchgate.net The resulting scaled theoretical wavenumbers show excellent agreement with the experimental frequencies obtained from FTIR and FT-Raman spectroscopy, which allows for confident assignment of the observed spectral bands. researchgate.netnih.govorientjchem.org A comparison of theoretical and experimental wavenumbers is provided in the table in section 4.1.1.

To provide a more detailed and quantitative vibrational assignment, a Total Energy Distribution (TED) analysis (also referred to as Potential Energy Distribution, PED) is performed. researchgate.netnih.gov TED analysis breaks down each normal mode of vibration into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). researchgate.net This allows researchers to definitively characterize the nature of each vibrational mode, rather than simply assigning it to a single functional group. For this compound, TED analysis has been carried out assuming a Cₛ point group symmetry, providing unambiguous assignments for the fundamental vibrations and offering deeper insight into the coupling between different motions within the molecule. researchgate.netnih.gov The assignments listed in the table in section 4.1.1 are based on these detailed TED calculations.

Assessment of Substituent Effects on Electronic Structure and Reactivity

The electronic structure and reactivity of the benzonitrile (B105546) moiety are significantly influenced by the nature of the substituent at the para position. In this compound, the acetyl group (–COCH3) acts as an electron-withdrawing group, which impacts the electron density distribution across the aromatic ring and the nitrile group.

The presence of the acetyl group, in comparison to a hydrogen atom (in benzonitrile) or an electron-donating group, alters the molecule's reactivity profile. For instance, the acetyl group's electron-withdrawing nature can affect the susceptibility of the nitrile group to nucleophilic attack and the aromatic ring to electrophilic substitution. Computational studies, often employing Density Functional Theory (DFT), help in quantifying these effects by analyzing parameters like bond lengths, bond angles, and Mulliken charges. researchgate.netijrar.org The acetyl group's position relative to other functional groups can also introduce steric effects, further modifying the molecule's reactivity in reactions such as nucleophilic substitutions or cyclizations.

Kinetic and Thermodynamic Stability Determinations

The kinetic and thermodynamic stability of this compound has been a subject of computational investigation. nih.gov Thermodynamic stability relates to the energy of a compound at equilibrium, often assessed through properties like bond energies and stability constants. vpscience.org Kinetic stability, on the other hand, pertains to the rate of reactions and the energy barriers for transformations, involving concepts like activation energy. vpscience.org

For this compound, quantum chemical studies have been employed to determine its stability. researchgate.netnih.gov These studies analyze the molecule's total energy and other thermodynamic parameters to predict its stability. The terms "labile" and "inert" are used to describe kinetic stability, indicating whether a compound undergoes rapid or slow ligand exchange, respectively. vpscience.org While specific quantitative data on the kinetic and thermodynamic stability of isolated this compound is detailed in specialized research, comparative studies with other substituted benzonitriles (e.g., 4-formyl benzonitrile and 4-hydroxy benzonitrile) have provided insights into how different substituents affect these properties. researchgate.netnih.gov

Chemical Hardness and Global Reactivity Descriptors

Global reactivity descriptors are crucial in understanding the chemical behavior of a molecule. scielo.org.mx These descriptors, derived from conceptual DFT, include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). ajol.infoijres.org

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. ajol.info A large gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) signifies a hard molecule, which is less reactive, while a small gap indicates a soft, more reactive molecule. scielo.org.mxorientjchem.org For this compound, a hardness value of 1.879 eV has been reported, classifying it as a hard material. orientjchem.org

Other global reactivity descriptors provide further insights:

Electronegativity (χ) describes the power of an atom or group to attract electrons.

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment. ajol.info

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the reactivity and stability of molecules like this compound. ijrar.orgijres.org

HOMO-LUMO Energy Gap and Charge Transfer Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing a molecule's electronic properties and reactivity. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences chemical reactivity, optical polarizability, and kinetic stability. orientjchem.orgresearchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of intramolecular charge transfer (ICT). um.edu.myresearchgate.net This charge transfer, often from a donor to an acceptor part of the molecule, is a key process in many chemical and biological phenomena. osti.gov In this compound, the acetyl and nitrile groups, both being electron-withdrawing, influence the energies of the HOMO and LUMO.

Computational studies have calculated the HOMO and LUMO energies for this compound. One study reported the calculated HOMO and LUMO energies to be -9.509 eV and -5.751 eV, respectively. orientjchem.org The HOMO-LUMO gap helps in understanding the charge transfer that occurs within the molecule. ijrar.org The distribution of electron density in these frontier orbitals can be visualized to understand the bonding scheme and predict sites for electrophilic and nucleophilic attack. researchgate.net

Predicted Infrared Intensities and Raman Activities

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding of a compound. researchgate.net Computational methods, particularly DFT, are widely used to predict the vibrational frequencies, IR intensities, and Raman activities of molecules like this compound. researchgate.netfaccts.de

The calculated vibrational wavenumbers are often scaled to achieve better agreement with experimental data. researchgate.net For this compound, the predicted IR and Raman spectra have been reported and compared with experimental FT-IR and FT-Raman spectra. researchgate.netnih.govorientjchem.org These studies involve the assignment of fundamental vibrational modes, such as the stretching and bending vibrations of the phenyl ring, methyl group, and the characteristic nitrile (C≡N) and carbonyl (C=O) groups. orientjchem.orgresearchgate.net The C≡N stretching vibration is particularly sensitive to its electronic environment and typically appears in a distinct region of the spectrum. researchgate.net

The predicted intensities and activities help in the interpretation of the experimental spectra and provide a deeper understanding of the molecule's vibrational properties. faccts.de

First Hyperpolarizability and Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching and data storage. orientjchem.org Organic molecules with conjugated π-electron systems often exhibit significant NLO properties. orientjchem.org The first hyperpolarizability (β₀) is a key parameter used to quantify the NLO response of a molecule. researchgate.net

Computational studies have been performed to calculate the first hyperpolarizability of this compound. One such study reported a calculated first hyperpolarizability of 3.62 x 10⁻³⁰ esu, suggesting that it is a promising candidate for future NLO studies. orientjchem.org The magnitude of the first hyperpolarizability is influenced by factors such as intramolecular charge transfer, which is related to the HOMO-LUMO energy gap. acs.orgnih.gov The presence of both an electron-donating and an electron-accepting group can enhance the NLO properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. libretexts.org It relies on the magnetic properties of certain atomic nuclei, most commonly ¹H (proton) and ¹³C. nih.gov The chemical shift, peak splitting (spin-spin coupling), and integration of peak areas in an NMR spectrum provide detailed information about the chemical environment and connectivity of atoms. libretexts.org

For this compound, ¹H NMR and ¹³C NMR spectra provide characteristic signals for the different protons and carbons in the molecule.

¹H NMR of this compound: In a typical ¹H NMR spectrum of this compound in CDCl₃, the following signals are observed:

A singlet for the methyl protons (–CH₃) of the acetyl group.

Two doublets in the aromatic region corresponding to the protons on the benzene (B151609) ring. The protons ortho to the acetyl group and meta to the nitrile group appear at a different chemical shift than the protons meta to the acetyl group and ortho to the nitrile group due to the different electronic environments. chemicalbook.com

¹³C NMR of this compound: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbonyl carbon, the nitrile carbon, and the four different carbons of the benzene ring. nih.gov

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methyl protons. rsc.orgrsc.org

In a typical ¹H NMR spectrum of this compound recorded at 400 MHz in CDCl₃, the following signals are observed: a singlet for the three methyl protons (–CH₃) appears at approximately 2.65 ppm. rsc.orgchemicalbook.com The aromatic protons, due to their different positions on the benzene ring relative to the acetyl and cyano groups, exhibit a more complex pattern. Two doublets are typically observed in the aromatic region. A doublet corresponding to the two protons ortho to the acetyl group appears around 8.05 ppm, while a doublet for the two protons meta to the acetyl group is found at about 7.78 ppm. rsc.org The coupling constant (J) for these doublets is typically around 8 Hz, which is characteristic of ortho-coupling in benzene derivatives. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic Protons (ortho to C=O) | 8.05 | Doublet | 8 | 2H |

| Aromatic Protons (meta to C=O) | 7.78 | Doublet | 8 | 2H |

| Methyl Protons (-CH₃) | 2.65 | Singlet | N/A | 3H |

Data recorded in CDCl₃ at 400 MHz. rsc.org

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com

In a ¹³C NMR spectrum recorded at 100 MHz in CDCl₃, the carbonyl carbon of the acetyl group is the most deshielded, appearing at approximately 196.6 ppm. rsc.org The carbon of the cyano group (–C≡N) resonates around 117.9 ppm. rsc.org The aromatic carbons show a range of chemical shifts. The carbon atom to which the acetyl group is attached (quaternary carbon) appears at about 139.9 ppm. rsc.org The aromatic carbons ortho to the acetyl group are observed at approximately 128.7 ppm, while the carbons meta to the acetyl group are found around 132.5 ppm. rsc.org The quaternary carbon attached to the cyano group resonates at about 116.4 ppm. rsc.org The methyl carbon of the acetyl group gives a signal at a much higher field, around 26.8 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 196.6 |

| Aromatic Carbon (C-C=O) | 139.9 |

| Aromatic Carbons (meta to C=O) | 132.5 |

| Aromatic Carbons (ortho to C=O) | 128.7 |

| Cyano Carbon (C≡N) | 117.9 |

| Aromatic Carbon (C-CN) | 116.4 |

| Methyl Carbon (-CH₃) | 26.8 |

Data recorded in CDCl₃ at 100 MHz. rsc.org

Mass Spectrometry (GC-MS)